ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate
Overview
Description
Ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate, also known as EMLA, is a topical anesthetic that is commonly used in clinical and laboratory settings. It is a combination of two local anesthetics, lidocaine and prilocaine, and is applied to the skin to numb the area before a procedure. EMLA has been widely studied for its mechanism of action, biochemical and physiological effects, and potential future applications in research.
Mechanism of Action
Ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate works by blocking the activity of voltage-gated sodium channels in nerve fibers. Lidocaine and prilocaine both bind to the intracellular portion of the sodium channel, preventing the influx of sodium ions and the subsequent depolarization of the nerve fiber. This prevents the transmission of pain signals to the brain, resulting in local anesthesia.
Biochemical and Physiological Effects
ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate has a number of biochemical and physiological effects that are important to consider when using it in research. It can cause vasodilation and reduce blood flow to the area where it is applied. This can affect the delivery of drugs or other substances to the tissue. ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate can also affect the activity of ion channels and receptors in cells, which can alter the response to stimuli. Additionally, ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate can have systemic effects if applied to a large area of skin or if a significant amount is absorbed through the skin.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate has several advantages for use in lab experiments. It is easy to apply and has a rapid onset of action, allowing researchers to quickly numb the area of interest. It is also relatively safe and well-tolerated, with few side effects. However, there are some limitations to using ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate in research. It can be difficult to control the amount of ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate that is absorbed through the skin, which can lead to variability in the experimental results. Additionally, ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate can interfere with the activity of ion channels and receptors, which can complicate the interpretation of data.
Future Directions
There are several potential future directions for research on ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate. One area of interest is the development of new formulations or delivery methods that improve the efficacy and safety of ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate. For example, researchers could explore the use of nanoparticles to enhance the penetration of ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate into tissues. Another area of interest is the investigation of the mechanism of action of ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate in more detail. Researchers could use advanced imaging techniques or electrophysiological recordings to study the effects of ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate on nerve fibers and ion channels. Finally, ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate could be used in combination with other drugs or therapies to enhance their effectiveness or reduce side effects.
Scientific Research Applications
Ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate has a variety of applications in scientific research. It is commonly used in clinical trials to test the efficacy of new drugs or medical devices. ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate can be applied to the skin to numb the area before a procedure, allowing researchers to collect data without causing discomfort to the patient. It is also used in laboratory settings to test the effects of drugs on cells or tissues. ethyl 4-[(2-methoxyethyl)amino]-1-piperidinecarboxylate can be added to cell cultures or applied to tissues to block the activity of specific ion channels or receptors.
properties
IUPAC Name |
ethyl 4-(2-methoxyethylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-3-16-11(14)13-7-4-10(5-8-13)12-6-9-15-2/h10,12H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMXVWQMMIALOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-methoxyethylamino)piperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.